molecular formula C9H17NO3 B2374231 2-(3,3-Dimethylbutanamido)propanoic acid CAS No. 1104580-85-9

2-(3,3-Dimethylbutanamido)propanoic acid

Cat. No.: B2374231
CAS No.: 1104580-85-9
M. Wt: 187.239
InChI Key: VTWGNAOOGHTLEK-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylbutanamido)propanoic acid is a synthetic organic compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is also known by its IUPAC name, N-(3,3-dimethylbutanoyl)alanine . This compound is characterized by its amide and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-(3,3-Dimethylbutanamido)propanoic acid typically involves the reaction of 3,3-dimethylbutanoyl chloride with alanine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-(3,3-Dimethylbutanamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methyl groups, converting them into carboxylic acids.

    Reduction: Reduction of the amide group can be achieved using reagents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions with alcohols to form esters or with amines to form amides. Common reagents for these reactions include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-(3,3-Dimethylbutanamido)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylbutanamido)propanoic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-(3,3-Dimethylbutanamido)propanoic acid can be compared to other similar compounds, such as:

Properties

IUPAC Name

2-(3,3-dimethylbutanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6(8(12)13)10-7(11)5-9(2,3)4/h6H,5H2,1-4H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWGNAOOGHTLEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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